N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide
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Overview
Description
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methanesulfonamide group attached to a 2,6-dimethyl-4-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2,6-dimethyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-dimethyl-4-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is N-(2,6-dimethyl-4-aminophenyl)methanesulfonamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The methanesulfonamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)methanesulfonamide
- N-(4-nitrophenyl)methanesulfonamide
- N-(2,6-dimethyl-4-chlorophenyl)methanesulfonamide
Uniqueness
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is unique due to the presence of both the nitro and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6-4-8(11(12)13)5-7(2)9(6)10-16(3,14)15/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOHMCDLAKXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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